molecular formula C14H18N4O6 B14290584 N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide CAS No. 126759-26-0

N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide

Cat. No.: B14290584
CAS No.: 126759-26-0
M. Wt: 338.32 g/mol
InChI Key: RWKPASLBSJEORF-UHFFFAOYSA-N
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Description

N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, an oxopropan-2-yl group, and a dinitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dinitrobenzoic acid with diethylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the oxopropan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding diamine derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can interact with active sites of enzymes, while the dinitrobenzamide moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • N-[1-(Diethylamino)-1-oxopropan-2-yl]-4-nitrobenzamide
  • N-[1-(Diethylamino)-1-oxopropan-2-yl]-2,4-dinitrobenzamide

Uniqueness

N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide is unique due to the specific positioning of the nitro groups on the benzamide ring, which influences its chemical reactivity and biological activity. The combination of the diethylamino and oxopropan-2-yl groups also contributes to its distinct properties compared to other similar compounds.

Properties

CAS No.

126759-26-0

Molecular Formula

C14H18N4O6

Molecular Weight

338.32 g/mol

IUPAC Name

N-[1-(diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C14H18N4O6/c1-4-16(5-2)14(20)9(3)15-13(19)10-6-11(17(21)22)8-12(7-10)18(23)24/h6-9H,4-5H2,1-3H3,(H,15,19)

InChI Key

RWKPASLBSJEORF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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